2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol
Overview
Description
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol is a complex organic compound that features a unique combination of thiophene, imidazole, and nitrophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with imidazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s thiophene and imidazole groups can interact with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Shares the imidazole and thiophene structure but differs in the substituents on the phenyl ring.
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Contains thiophene and benzoxazole groups, used as an optical brightener.
Uniqueness
2-[4,5-Bis(thiophen-2-YL)-1H-imidazol-2-YL]-4-nitrophenol is unique due to its combination of thiophene, imidazole, and nitrophenol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)-4-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-12-6-5-10(20(22)23)9-11(12)17-18-15(13-3-1-7-24-13)16(19-17)14-4-2-8-25-14/h1-9,21H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPUVVDJMCNLDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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